molecular formula C21H23N3O4S2 B3017533 2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide CAS No. 872200-42-5

2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide

Cat. No.: B3017533
CAS No.: 872200-42-5
M. Wt: 445.55
InChI Key: SGENEIQKBHNWDQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a fused thieno[3,4-d]thiazole ring system with a sulfone group (5,5-dioxido), a 4-methoxyphenylamino substituent, and an N-(m-tolyl)acetamide moiety. The thieno-thiazole scaffold is notable for its sulfur-rich heterocyclic architecture, which is often associated with diverse biological activities, including enzyme inhibition or receptor modulation. The 4-methoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties, while the m-tolyl acetamide moiety could contribute to target binding specificity.

Properties

IUPAC Name

2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-methoxyanilino)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-4-3-5-15(10-14)22-20(25)11-24(16-6-8-17(28-2)9-7-16)21-23-18-12-30(26,27)13-19(18)29-21/h3-10,18-19H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGENEIQKBHNWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)OC)C3=NC4CS(=O)(=O)CC4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide (CAS Number: 872200-40-3) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on various studies, focusing on its anti-inflammatory and cytotoxic properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O5S2C_{21}H_{23}N_{3}O_{5}S_{2} with a molecular weight of approximately 461.6 g/mol. The structure features a thieno[3,4-d]thiazole core linked to a methoxyphenyl group and an acetamide moiety.

PropertyValue
Molecular FormulaC21H23N3O5S2
Molecular Weight461.6 g/mol
CAS Number872200-40-3

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of compounds structurally related to the target compound. For instance, research indicated that similar thiazole derivatives exhibited significant inhibition of nitric oxide (NO) production and inflammatory cytokines in macrophages. In particular, compounds demonstrated the ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .

Key Findings:

  • Inhibition of Cytokines: Compounds similar to the target inhibited TNF-α and IL-6 secretion at concentrations as low as 10 μM.
  • Cell Viability: Cytotoxicity assays showed that treated cells maintained over 80% viability at concentrations up to 160 μM, indicating a favorable safety profile for further exploration .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cancer cell lines. Preliminary studies suggest that modifications to the thiazole structure can enhance anticancer activity. For example, certain derivatives showed potent inhibitory effects on cell proliferation in non-small cell lung cancer (NSCLC) models such as A549 and H1975 cells .

Cytotoxicity Assay Results:

CompoundCell LineIC50 (µM)
Compound A1A54915.63
Compound A2H19750.30

The biological activity of the compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression:

  • NF-kB Pathway Inhibition: The compound may inhibit the nuclear translocation of NF-kB p65 by preventing the degradation of IκBα.
  • MAPK Pathway Modulation: It has been observed that treatment with similar compounds significantly reduced phosphorylation levels of MAPKs in LPS-stimulated RAW264.7 cells .
  • EGFR Inhibition: The compound's structural analogs have shown potential as inhibitors of EGFR tyrosine kinase, which is often overexpressed in various cancers .

Case Studies

  • In Vivo Studies: Rat paw swelling experiments indicated that thiazole derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
  • In Vitro Studies: ELISA assays demonstrated that treatment with thiazole derivatives led to a marked decrease in pro-inflammatory cytokines in macrophage cultures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Acetamide Derivatives

A key structural analogue is 2-(benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl)acetamide (compounds 5a-c, Table 3 in ). These derivatives share the acetamide backbone but differ in substituents:

  • Core Differences: The target compound employs a thieno-thiazole ring, while 5a-c use a benzimidazole-azetidinone hybrid.
  • Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with the 4-substitutedphenyl (e.g., chloro, nitro) groups in 5a-c.

Table 1: Structural and Functional Comparison

Property Target Compound Compound 5a-c ()
Core Structure Thieno[3,4-d]thiazole sulfone Benzimidazole-azetidinone hybrid
Key Substituents 4-Methoxyphenyl, m-tolyl acetamide 4-Chloro/nitro-phenyl, chloroacetyl groups
Potential Bioactivity Kinase inhibition (hypothesized) Antibacterial (reported in analogues)
Synthesis Complexity High (due to fused sulfur rings) Moderate (standard azetidinone synthesis)
Comparison with Sulfur-Containing Heterocycles

The Pharmacopeial Forum () describes cephalosporin derivatives such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . These compounds share sulfur-rich bicyclic frameworks but differ in functionalization:

  • Biological Context: Cephalosporins are β-lactam antibiotics targeting bacterial cell walls, whereas the target compound’s thieno-thiazole core lacks a β-lactam ring, suggesting divergent mechanisms.
  • Chemical Stability : The sulfone group in the target compound may confer greater oxidative stability compared to the thiadiazole-thioether linkage in cephalosporins, which is prone to metabolic degradation .

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